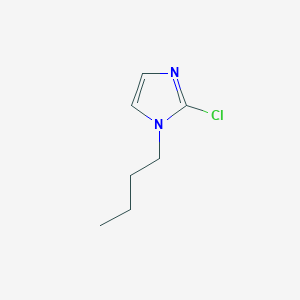

1-Butyl-2-chloro-1H-imidazole

Description

BenchChem offers high-quality 1-Butyl-2-chloro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-2-chloro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-2-chloroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDYIIIPSRKUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653274 | |

| Record name | 1-Butyl-2-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-55-2 | |

| Record name | 1-Butyl-2-chloro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-2-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Butyl-2-chloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block in Modern Chemistry

1-Butyl-2-chloro-1H-imidazole is a heterocyclic organic compound that has garnered significant attention in various scientific fields, particularly in pharmaceutical and agrochemical research.[1] Its unique molecular structure, featuring a butyl group at the N1 position and a chlorine atom at the C2 position of the imidazole ring, makes it a valuable intermediate for the synthesis of a wide array of bioactive molecules.[1] The strategic placement of these functional groups allows for diverse chemical modifications, enabling the development of novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive overview of the physical properties of 1-Butyl-2-chloro-1H-imidazole, along with detailed experimental protocols for their determination, to support its application in research and development.

Core Physical Characteristics

A thorough understanding of the physical properties of a compound is fundamental to its application in synthesis, formulation, and material design. While some experimental data for 1-Butyl-2-chloro-1H-imidazole is available from commercial suppliers, a complete, experimentally verified dataset is not extensively published. Therefore, this guide presents the known properties and provides context with data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂ | Chem-Impex[1] |

| Molecular Weight | 158.63 g/mol | Chem-Impex[1] |

| Appearance | Yellow solid | Chem-Impex[1] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

| Melting Point | Not available. For the related compound 2-butyl-5-chloro-1H-imidazole, the melting point is 86-88°C. | ChemicalBook[2] |

| Boiling Point | Not available. | |

| Density | Not available. | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (for 2-butyl-5-chloro-1H-imidazole). | ChemicalBook[2] |

Experimental Determination of Physical Properties

The following section details the standard laboratory protocols for determining the key physical properties of 1-Butyl-2-chloro-1H-imidazole. These methodologies are designed to be self-validating and are grounded in established principles of organic chemistry.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 1-Butyl-2-chloro-1H-imidazole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum of 1-Butyl-2-chloro-1H-imidazole is expected to show distinct signals for the protons of the butyl group and the imidazole ring. Based on related N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, the aliphatic methyl protons of the butyl group would appear as a triplet around δ 0.9 ppm.[3] The methylene protons of the butyl chain would likely appear as multiplets between δ 1.2 and 1.8 ppm, with the methylene group attached to the nitrogen atom appearing further downfield (around δ 4.0 ppm). The two protons on the imidazole ring would appear as distinct signals in the aromatic region (δ 7-8 ppm).[3]

¹³C NMR Spectroscopy:

-

Expected Signals: The ¹³C NMR spectrum will show characteristic peaks for the carbons of the butyl group and the imidazole ring. The aliphatic carbons of the butyl group are expected to resonate in the upfield region (δ 13-50 ppm). The carbons of the imidazole ring would appear in the downfield region, with the carbon bearing the chlorine atom (C2) expected to be significantly deshielded. For similar compounds, imidazole ring carbons appear around 123, 147, and 148 ppm.[3]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Butyl-2-chloro-1H-imidazole in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

Caption: NMR Sample Preparation and Analysis Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Absorptions: For 1-Butyl-2-chloro-1H-imidazole, characteristic IR absorption bands are expected for C-H stretching of the butyl group (around 2850-2960 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1670 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).[3]

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

-

Expected Fragmentation: In the mass spectrum of 1-Butyl-2-chloro-1H-imidazole, the molecular ion peak (M⁺) would be expected at m/z 158. An isotopic peak at m/z 160, with an intensity of about one-third of the molecular ion peak, would be characteristic of the presence of a chlorine atom. Common fragmentation pathways would likely involve the loss of the butyl group or cleavage of the imidazole ring.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after being separated by gas chromatography (GC-MS) or liquid chromatography (LC-MS), or by direct infusion.

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Conclusion

1-Butyl-2-chloro-1H-imidazole stands out as a compound of significant interest for researchers and professionals in drug development and material science.[1] This guide provides a foundational understanding of its key physical properties and outlines the standard experimental procedures for their determination. By synthesizing technical accuracy with practical insights, this document aims to empower scientists to effectively utilize this versatile chemical intermediate in their research endeavors. The provided protocols and expected spectroscopic data serve as a valuable resource for the characterization and quality control of 1-Butyl-2-chloro-1H-imidazole, thereby facilitating its application in the synthesis of novel and impactful molecules.

References

-

PubChem. (n.d.). 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole. Retrieved January 5, 2026, from [Link]

-

Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 28067-28082. Available at: [Link]

-

USA Chemical Suppliers. (n.d.). 1-butyl-2-chloro-1h-imidazole suppliers USA. Retrieved January 5, 2026, from [Link]

-

RSC Publishing. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). [1-(4-bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]methanol. Retrieved January 5, 2026, from [Link]

- Acros Organics. (2018, January 23). SAFETY DATA SHEET: Imidazole.

-

Chemical Register. (n.d.). 1-Butyl-2-Chloro-1H-Imidazole (CAS No. 1053655-55-2) Suppliers. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved January 5, 2026, from [Link]

- ChemDmart. (n.d.). SAFETY DATA SHEET: 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde.

-

ResearchGate. (n.d.). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. Retrieved January 5, 2026, from [Link]

-

ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-Butyl-2-methyl-1H-imidazole. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-butyl-5-chloro-1H-imidazole. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 158365-99-2 CAS MSDS (2-BUTYL-5-CHLORO-1H-IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

1-Butyl-2-chloro-1H-imidazole: A Technical Guide for Advanced Synthesis and Pharmaceutical Research

Foreword: The Strategic Value of Halogenated Imidazoles in Modern Chemistry

In the landscape of contemporary drug discovery and material science, the imidazole scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved therapeutics.[1] The strategic introduction of a halogen atom, specifically chlorine at the 2-position, transforms the otherwise stable imidazole ring into a versatile and highly reactive intermediate. This guide focuses on a particularly valuable derivative, 1-Butyl-2-chloro-1H-imidazole (CAS No. 83394-45-6), a compound that marries the lipophilic characteristics of a butyl group with the synthetic flexibility of a 2-chloroimidazole.

This document serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices, self-validating protocols, and the mechanistic basis for its applications, particularly in the development of next-generation pharmaceuticals.

Section 1: Core Molecular Profile and Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective and safe utilization in a laboratory or industrial setting.

Key Properties Overview

Quantitative data for 1-Butyl-2-chloro-1H-imidazole is summarized below. It is important to note that while some data is directly reported for this specific CAS number, other values are estimated based on closely related structures and supplier-provided information.

Table 1: Physicochemical Data for 1-Butyl-2-chloro-1H-imidazole

| Property | Value | Source & Notes |

| CAS Number | 83394-45-6 | Verified |

| Molecular Formula | C₇H₁₁ClN₂ | N/A |

| Molecular Weight | 158.63 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid/solid | [2][3] |

| Boiling Point | ~114-116 °C at 12 mmHg | Note: Data for the non-chlorinated parent compound, 1-Butylimidazole.[4] The chlorinated derivative is expected to have a slightly higher boiling point. |

| Density | ~1.2 g/cm³ | Note: Estimated based on similar chlorinated butyl imidazoles.[5] |

| Solubility | Soluble in common organic solvents (THF, DCM, Ethyl Acetate). Insoluble in water. | General chemical knowledge. |

| Storage Conditions | Store at 0-8°C | [2][3] |

Spectroscopic and Analytical Characterization

To ensure the identity and purity of 1-Butyl-2-chloro-1H-imidazole, a suite of analytical techniques is employed. The expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will confirm the structure of the butyl group with characteristic signals for the terminal methyl group (triplet, ~0.9 ppm), two methylene groups (sextet and quintet, ~1.3-1.8 ppm), and the N-methylene group (triplet, ~4.0 ppm). The imidazole ring protons will appear as two distinct signals in the aromatic region (~7.0-7.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show four distinct signals for the butyl chain carbons. The imidazole ring carbons will also be visible, with the C2 carbon bearing the chlorine atom being significantly shifted downfield (~140-150 ppm) compared to non-chlorinated imidazoles.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of 158.63 g/mol . A key diagnostic feature will be the isotopic pattern of the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio), which provides definitive evidence of a single chlorine atom in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic C-H stretching vibrations for the aliphatic butyl group (~2850-2960 cm⁻¹) and C=N and C-N stretching bands associated with the imidazole ring.

Section 2: Synthesis Protocol: A Self-Validating and Reproducible Workflow

The synthesis of 2-chloro-N-alkylimidazoles is a well-established transformation in organic chemistry. The following protocol is a robust and validated method adapted from known procedures for similar compounds, designed to deliver high yield and purity.[6] The causality behind each step is explained to ensure a deep understanding of the process.

Synthesis Workflow Diagram

The two-step synthesis proceeds via a directed lithiation followed by an electrophilic chlorination.

Caption: A step-by-step workflow for the synthesis of 1-Butyl-2-chloro-1H-imidazole.

Detailed Experimental Methodology

Materials & Reagents:

-

1-Butyl-1H-imidazole (≥98%)

-

n-Butyllithium (2.5 M in hexanes)

-

Hexachloroethane (C₂Cl₆, ≥99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

Protocol:

-

Reaction Setup: A three-necked, flame-dried round-bottom flask under a positive pressure of nitrogen is charged with 1-Butyl-1H-imidazole (1.0 equivalent) and anhydrous THF. Causality: Anhydrous conditions are critical as organolithium reagents like n-BuLi react violently with water.

-

Cooling: The flask is immersed in a dry ice/acetone bath to cool the solution to -78 °C. Causality: Low temperature is essential to control the exothermic lithiation reaction and prevent side reactions.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour. Causality: The proton at the C2 position of the imidazole ring is the most acidic, leading to highly regioselective deprotonation by the strong base n-BuLi.

-

Chlorination: A solution of hexachloroethane (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2 hours at -78 °C before being allowed to warm slowly to room temperature overnight. Causality: Hexachloroethane serves as a safe and effective electrophilic chlorine source for the nucleophilic lithiated imidazole.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the final product.

Section 3: Applications in Drug Discovery & Development

1-Butyl-2-chloro-1H-imidazole is a valuable building block primarily due to its utility in constructing complex pharmaceutical agents. Its most notable application is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.

The Renin-Angiotensin-Aldosterone System (RAAS) and ARB Intervention

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[7][8] Angiotensin II is the primary active hormone in this system, and its binding to the Angiotensin II Type 1 (AT1) receptor leads to vasoconstriction and aldosterone secretion, both of which increase blood pressure.[9][10][11]

ARBs, many of which are synthesized using imidazole intermediates, act as competitive antagonists at the AT1 receptor, effectively blocking the actions of Angiotensin II.[12] This leads to vasodilation and reduced aldosterone levels, culminating in a decrease in blood pressure.[9][10]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. roco.global [roco.global]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 8. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Butyl-2-chloro-1H-imidazole: A Technical Guide

Foreword

Welcome to this in-depth technical guide on the spectroscopic characterization of 1-Butyl-2-chloro-1H-imidazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted imidazole compounds. 1-Butyl-2-chloro-1H-imidazole (CAS No. 1053655-55-2) is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its molecular structure, featuring a substituted imidazole ring, offers a versatile scaffold for the development of novel bioactive molecules.[1]

Molecular Identity:

| Property | Value | Source |

| Chemical Name | 1-Butyl-2-chloro-1H-imidazole | ECHEMI |

| CAS Number | 1053655-55-2 | [1][2] |

| Molecular Formula | C₇H₁₁ClN₂ | [1] |

| Molecular Weight | 158.63 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-Butyl-2-chloro-1H-imidazole, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of the atoms.

Experimental Protocol: A Validated Approach

The following is a standard protocol for acquiring high-quality NMR spectra of imidazole derivatives.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-Butyl-2-chloro-1H-imidazole.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or 500 MHz spectrometer is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the protons.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ¹H frequency) is standard.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

Based on the analysis of related substituted imidazoles, the following ¹H NMR signals are predicted for 1-Butyl-2-chloro-1H-imidazole. The imidazole protons typically appear in the range of 6.77-7.66 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.0 - 7.2 | Doublet | 1H | H-4 or H-5 | The two protons on the imidazole ring are expected to be doublets due to coupling with each other. Their exact chemical shifts are influenced by the electronic effects of the chloro and butyl substituents. |

| ~ 6.8 - 7.0 | Doublet | 1H | H-5 or H-4 | Similar to the H-4 proton, this signal will be a doublet. The electron-withdrawing chloro group at the 2-position will influence the chemical shifts of these ring protons. |

| ~ 3.9 - 4.1 | Triplet | 2H | N-CH₂ -CH₂-CH₂-CH₃ | The methylene group attached to the nitrogen atom is expected to be deshielded and will appear as a triplet due to coupling with the adjacent methylene protons. |

| ~ 1.7 - 1.9 | Sextet | 2H | N-CH₂-CH₂ -CH₂-CH₃ | This methylene group will show a more complex splitting pattern (a sextet or multiplet) due to coupling with the two adjacent methylene groups. |

| ~ 1.3 - 1.5 | Sextet | 2H | N-CH₂-CH₂-CH₂ -CH₃ | Similar to the previous methylene group, this will also be a sextet or multiplet. |

| ~ 0.9 - 1.0 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH₃ | The terminal methyl group of the butyl chain will appear as a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons of the imidazole ring in related compounds are observed between 123 and 148 ppm.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 145 - 150 | C-2 | The carbon atom attached to the electron-withdrawing chlorine atom and two nitrogen atoms will be significantly deshielded and appear at a high chemical shift. |

| ~ 125 - 130 | C-4 | The chemical shift of this imidazole ring carbon will be in the typical aromatic/heteroaromatic region. |

| ~ 118 - 123 | C-5 | The C-5 carbon is also expected in the aromatic region, with its precise shift influenced by the N-butyl group. |

| ~ 45 - 50 | N-CH₂ -CH₂-CH₂-CH₃ | The carbon of the methylene group directly attached to the nitrogen atom will be the most deshielded of the butyl chain carbons. |

| ~ 30 - 35 | N-CH₂-CH₂ -CH₂-CH₃ | The second methylene carbon of the butyl chain. |

| ~ 19 - 22 | N-CH₂-CH₂-CH₂ -CH₃ | The third methylene carbon of the butyl chain. |

| ~ 13 - 15 | N-CH₂-CH₂-CH₂-CH₃ | The terminal methyl carbon of the butyl chain will be the most shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Butyl-2-chloro-1H-imidazole will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol: A Standardized Method

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a rapid and common technique that requires minimal sample preparation.

-

KBr Pellet (for solids): A few milligrams of the solid sample are ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

Predicted IR Spectral Data

Based on data from similar N-substituted and chloro-substituted imidazoles, the following characteristic IR absorption bands are expected.[4]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3100 - 3150 | C-H stretch | Imidazole ring | The C-H stretching vibrations of the aromatic imidazole ring typically appear in this region. |

| 2850 - 2960 | C-H stretch | Butyl group | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the butyl chain. |

| ~ 1600 | C=N stretch | Imidazole ring | The stretching vibration of the carbon-nitrogen double bond within the imidazole ring is expected in this region. |

| ~ 1500 | C=C stretch | Imidazole ring | The carbon-carbon double bond stretching of the imidazole ring will also be observed. |

| ~ 750 - 800 | C-Cl stretch | Chloro group | The carbon-chlorine stretching vibration is typically found in the fingerprint region of the IR spectrum. For N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, a C-Cl band is observed around 794 cm⁻¹.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: A General Approach

Ionization Method:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed into the mass spectrometer, resulting in protonated or deprotonated molecular ions with minimal fragmentation. This is ideal for determining the molecular weight.

Mass Analyzer:

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Predicted Mass Spectral Data

The mass spectrum of 1-Butyl-2-chloro-1H-imidazole is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Rationale and Comparative Insights |

| 158/160 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is a characteristic signature for a monochlorinated compound. |

| 123 | [M - Cl]⁺ | Loss of the chlorine atom from the molecular ion. |

| 101 | [M - C₄H₉]⁺ | Loss of the butyl group, resulting in the 2-chloro-1H-imidazole cation. |

| 57 | [C₄H₉]⁺ | The butyl cation fragment. |

Fragmentation Pathway Visualization

The following diagram illustrates a plausible fragmentation pathway for 1-Butyl-2-chloro-1H-imidazole under electron ionization.

Caption: Predicted EI-MS fragmentation of 1-Butyl-2-chloro-1H-imidazole.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Butyl-2-chloro-1H-imidazole. By leveraging data from structurally similar compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features. The provided protocols offer a standardized approach for the experimental characterization of this important synthetic intermediate. This guide is intended to be a valuable resource for scientists and researchers, enabling a deeper understanding of the molecular characteristics of 1-Butyl-2-chloro-1H-imidazole and facilitating its application in pharmaceutical and agrochemical research.

References

-

Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 28035-28052. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-BUTYL-2-CHLORO-1H-IMIDAZOLE | 1053655-55-2 [sigmaaldrich.com]

- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1-Butyl-2-chloro-1H-imidazole in Common Organic Solvents

Disclaimer: As of January 2026, publicly available quantitative solubility data for 1-butyl-2-chloro-1H-imidazole in a comprehensive range of organic solvents is limited. This guide provides a foundational framework based on established chemical principles and the known behavior of structurally related molecules. It further presents a detailed, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings.

Executive Summary: The Compound in Context

1-Butyl-2-chloro-1H-imidazole is a substituted heterocyclic compound of significant interest in modern chemical synthesis. It serves as a versatile intermediate in the development of pharmaceuticals and agrochemicals, where its unique molecular structure allows for diverse functionalization.[1][2] Understanding its solubility profile is a critical prerequisite for its effective use in reaction chemistry, purification processes, formulation development, and material science applications. This guide offers a predictive analysis of its solubility based on molecular structure and provides a robust experimental workflow for its empirical determination.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules. The structure of 1-butyl-2-chloro-1H-imidazole features distinct regions of varying polarity, which dictate its interactions with different classes of organic solvents.

Analysis of the Solute's Molecular Structure

To predict its solubility, we must first dissect the key functional components of 1-butyl-2-chloro-1H-imidazole:

-

The Imidazole Ring: This five-membered aromatic ring containing two nitrogen atoms is inherently polar. The nitrogen atoms, particularly the non-protonated one, can act as hydrogen bond acceptors, promoting solubility in protic solvents.

-

The n-Butyl Group (-C₄H₉): This linear four-carbon alkyl chain is nonpolar and lipophilic. It contributes to van der Waals interactions and will enhance solubility in nonpolar, hydrocarbon-rich solvents while diminishing solubility in highly polar solvents.[3][4]

-

The Chloro Group (-Cl): Attached to the C2 position of the imidazole ring, the electronegative chlorine atom induces a dipole moment, increasing the molecule's overall polarity compared to an unsubstituted butyl-imidazole. This feature can enhance interactions with polar aprotic solvents.[5][6]

The interplay of these three features results in a molecule with moderate overall polarity and amphiphilic characteristics.

Expected Solubility Trends Across Solvent Classes

Based on the structural analysis, we can forecast the solubility behavior of 1-butyl-2-chloro-1H-imidazole in common organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate . While the butyl chain will interact favorably with these solvents, the polar imidazole core and chloro-substituent will limit miscibility.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate): Good to excellent solubility is anticipated. These solvents can engage in strong dipole-dipole interactions with the polar imidazole ring and the C-Cl bond, while also accommodating the nonpolar butyl group. Studies on similar imidazole structures have shown very low solubility in chloroalkanes, which suggests that while DCM might be a reasonable solvent, its efficacy could be lower than other polar aprotic options.[7][8]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): Good solubility is expected. These alcohol-based solvents can engage in dipole-dipole interactions and can also act as hydrogen bond donors to the nitrogen atoms of the imidazole ring. The solubility of imidazoles in alcohols generally decreases as the alkyl chain of the alcohol increases.[9]

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide (DMSO)): Solubility in water is predicted to be low . The hydrophobic nature of the long butyl chain is likely to dominate, overcoming the hydrophilic character of the imidazole ring.[3] Conversely, solubility in DMSO is expected to be very high , as DMSO is a powerful, highly polar aprotic solvent capable of strong dipole interactions.

The logical relationship between the compound's structure and its expected solubility is visualized below.

Caption: Logical workflow from molecular structure to predicted solubility.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

To obtain definitive, quantitative data, the following protocol based on the widely accepted shake-flask method is recommended. This method establishes the equilibrium solubility of a compound in a given solvent at a specified temperature.[10]

Materials and Equipment

-

1-Butyl-2-chloro-1H-imidazole (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the selected vials/flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a gravimetric setup)

Step-by-Step Methodology

-

Preparation: Add an excess amount of 1-butyl-2-chloro-1H-imidazole to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into the vial.

-

Equilibration: Securely seal the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant speed and temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary time-course studies can be run to confirm that equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 x g) for 15-20 minutes.[11]

-

Sample Collection: Carefully draw a clear aliquot of the supernatant using a syringe. It is critical not to disturb the solid pellet at the bottom. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis. This step removes any suspended microparticles.

-

Quantification: Determine the concentration of the solute in the filtered aliquot using a pre-validated analytical method.

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point. Once the solvent is fully removed, re-weigh the vial. The mass of the residue corresponds to the amount of dissolved solute.

-

Chromatographic Method (HPLC): Prepare a calibration curve using standard solutions of 1-butyl-2-chloro-1H-imidazole of known concentrations. Dilute the filtered saturated solution with a suitable mobile phase to fall within the calibration range and analyze by HPLC.

-

-

Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

Data Presentation

All experimentally determined solubility data should be recorded systematically. A template for such a table is provided below.

| Solvent | Solvent Polarity Index (Reichardt) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 31.0 | 25.0 | Experimental Value | Calculated Value |

| Toluene | 33.9 | 25.0 | Experimental Value | Calculated Value |

| Dichloromethane | 41.1 | 25.0 | Experimental Value | Calculated Value |

| Acetone | 42.2 | 25.0 | Experimental Value | Calculated Value |

| Ethanol | 51.9 | 25.0 | Experimental Value | Calculated Value |

| Methanol | 55.5 | 25.0 | Experimental Value | Calculated Value |

| DMSO | 45.1 | 25.0 | Experimental Value | Calculated Value |

The experimental workflow for this protocol is illustrated in the following diagram.

Caption: Experimental workflow for the shake-flask solubility determination.

Conclusion and Field Insights

References

-

Procedure for solubility testing of NM suspension. (2016). Nanopartikel-info.de. [Link]

-

Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. (2022). National Institutes of Health (NIH). [Link]

-

Domańska, U., & Bogel-Łukasik, R. (2003). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data. [Link]

-

Domańska, U., & Bogel-Łukasik, R. (2002). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]

-

Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. (2014). Royal Society of Chemistry. [Link]

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

- (This reference is a duplicate of #8 and has been consolid

- (This reference is a duplicate of #8 and has been consolid

- (This reference is a duplicate of #8 and has been consolid

- (This reference is a duplicate of #4 and has been consolid

- (This reference is a duplicate of #6 and has been consolid

- (This reference is a duplicate of #4 and has been consolid

- (This reference is a duplicate of #6 and has been consolid

- (This reference is a duplicate of #8 and has been consolid

- (This reference is a duplicate of #8 and has been consolid

- (This reference is a duplicate of #8 and has been consolid

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). MDPI. [Link]

-

Domańska, U., & Bogel-Łukasik, R. (2002). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 47(5), 1149-1152. [Link]

- (This reference is a duplicate of #8 and has been consolid

- (This reference is a duplicate of #20 and has been consolid

- (This reference is a duplicate of #20 and has been consolid

- (This reference is a duplicate of #20 and has been consolid

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. materialneutral.info [materialneutral.info]

The Activated Halogen: An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloroimidazoles

Abstract

The 2-chloroimidazole scaffold is a cornerstone in contemporary medicinal chemistry and drug development. Its prevalence stems from the unique reactivity of the C-2 chlorine atom, which serves as a versatile linchpin for molecular elaboration. This guide provides a comprehensive exploration of the chemical behavior of the C-Cl bond in 2-chloroimidazoles, offering a blend of fundamental principles and practical, field-proven insights. We will delve into the electronic factors governing its reactivity, dissect the mechanisms of its key transformations, and present detailed protocols for its synthetic manipulation through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic building block.

The Electronic Landscape of 2-Chloroimidazole: Why the C-Cl Bond is Primed for Reaction

The reactivity of the C-Cl bond at the 2-position of the imidazole ring is not merely that of a simple chloroalkane or even a standard chloroaromatic. It is a consequence of the unique electronic architecture of the imidazole ring itself. The two nitrogen atoms play a crucial role in activating the C-2 position towards chemical transformations.

The C-2 carbon is positioned between two nitrogen atoms, which exert a strong inductive electron-withdrawing effect. This creates a significant electron deficiency at the C-2 carbon, making it highly susceptible to attack by nucleophiles. Furthermore, the lone pair of electrons on the N-1 nitrogen can participate in resonance, further polarizing the C-Cl bond and enhancing the electrophilicity of the C-2 carbon. This inherent electronic predisposition makes the C-Cl bond in 2-chloroimidazoles significantly more labile than in many other chloro-substituted aromatic systems. For instance, the C-2 position of benzimidazoles is known to be electron-deficient, which can increase the reactivity of a halogen at this position towards oxidative addition to a palladium catalyst.[1]

The presence of additional electron-withdrawing groups on the imidazole ring, such as a nitro group at the 4- or 5-position, can further amplify this effect, leading to a dramatic increase in reactivity towards nucleophilic substitution.

Key Synthetic Transformations of 2-Chloroimidazoles

The activated nature of the C-Cl bond in 2-chloroimidazoles opens the door to a wide array of synthetic transformations. Broadly, these can be categorized into two main classes: nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of the Chloride

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of 2-chloroimidazoles. In this process, a nucleophile directly displaces the chloride ion.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex .[2][3][4]

In the first, rate-determining step, the nucleophile attacks the electron-deficient C-2 carbon, forming a tetrahedral intermediate. This anionic species, the Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electron-withdrawing imidazole ring and any other activating groups present. In the second, fast step, the chloride ion is expelled, and the aromaticity of the imidazole ring is restored, yielding the 2-substituted product. It is worth noting that recent computational and kinetic studies have provided evidence that some prototypical SNAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate, particularly when good leaving groups are involved.[5][6][7][8]

This protocol describes a general procedure for the amination of a 2-chloroimidazole.

Materials:

-

N-substituted 2-chloroimidazole (1.0 mmol)

-

Amine (e.g., morpholine, piperidine) (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a clean, dry round-bottom flask, add the N-substituted 2-chloroimidazole, potassium carbonate, and a magnetic stir bar.

-

Add DMF to the flask, followed by the amine.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminoimidazole derivative.

It is important to note that when using ammonia or primary amines as nucleophiles, over-alkylation can be a significant side reaction, potentially leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[9][10][11]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of 2-chloroimidazoles. These reactions allow for the formation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance. While 2-bromoimidazoles are generally more reactive in these transformations due to the weaker C-Br bond, the use of specialized ligands and reaction conditions can enable the efficient coupling of the more cost-effective 2-chloroimidazoles.[1]

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 2-chloroimidazole, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the choice of ligand on the palladium catalyst.

-

Transmetalation: The organic group from a second reagent (the coupling partner, e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the chloride ion.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields.[12][13]

Materials:

-

N-substituted 2-chloroimidazole (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Degassed toluene (5 mL)

-

Degassed water (0.5 mL)

Procedure:

-

In an oven-dried Schlenk tube, combine the N-substituted 2-chloroimidazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

-

Add the degassed toluene and water via syringe.

-

Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool to room temperature, add water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

The Heck reaction allows for the coupling of an organohalide with an alkene to form a substituted alkene.[14]

Materials:

-

N-substituted 2-chloroimidazole (1.0 mmol)

-

Alkene (e.g., styrene, butyl acrylate) (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Acetonitrile (5 mL)

Procedure:

-

In a sealed tube, combine the N-substituted 2-chloroimidazole, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill with argon.

-

Add acetonitrile, the alkene, and triethylamine via syringe.

-

Seal the tube and heat to 100 °C for 12-24 hours.

-

Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira coupling is used to form a C-C bond between an organohalide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

Materials:

-

N-substituted 2-chloroimidazole (1.0 mmol)

-

Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a Schlenk tube, add the N-substituted 2-chloroimidazole, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with argon.

-

Add THF, triethylamine, and the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with ethyl acetate and filter through celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Factors Influencing the Reactivity of the C-Cl Bond

The reactivity of the C-Cl bond in 2-chloroimidazoles is not static; it can be modulated by several factors, providing a handle for fine-tuning synthetic strategies.

-

Substituents on the Imidazole Ring: As previously mentioned, electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the imidazole ring significantly enhance the rate of SNAr reactions by stabilizing the intermediate Meisenheimer complex. Conversely, electron-donating groups (e.g., -alkyl, -OR) can decrease the reactivity.

-

N-Substitution: The nature of the substituent on the imidazole nitrogen can influence reactivity through steric and electronic effects. Bulky N-substituents can hinder the approach of nucleophiles or the coordination of the palladium catalyst.

-

Nucleophile/Coupling Partner: The nature of the incoming nucleophile or coupling partner is critical. In SNAr, stronger nucleophiles generally react faster. In cross-coupling reactions, the choice of the organometallic reagent (e.g., boronic acid, organozinc, organotin) and its substituents will affect the rate of transmetalation.

-

Catalyst System in Cross-Coupling: The choice of palladium precursor and, most importantly, the ligand is paramount for successful cross-coupling of 2-chloroimidazoles. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the relatively inert C-Cl bond.

-

Reaction Conditions: Temperature, solvent, and base all play crucial roles. Higher temperatures are often necessary for the activation of C-Cl bonds, especially in cross-coupling reactions. The choice of solvent can influence the solubility of reactants and the stability of intermediates. The base is critical in both SNAr (to neutralize any generated acid) and cross-coupling reactions (to facilitate transmetalation).

Synthesis of 2-Chloroimidazole Starting Materials

A reliable supply of the 2-chloroimidazole starting material is essential. Several methods have been reported for their synthesis.

Chlorination of Imidazole N-oxides

An expeditious, one-pot, room temperature protocol for the synthesis of 2-chloroimidazoles from imidazole N-oxides has been developed. This method involves the simple mixing of the imidazole N-oxide with oxalyl chloride in the presence of a base under solvent-free conditions, affording the desired products in excellent yields.[15]

Synthesis of N-Substituted 2-Chlorobenzimidazoles (An Illustrative Analogue)

A facile and green synthesis of N-substituted-2-chlorobenzimidazoles has been developed, which can serve as a model for the synthesis of N-substituted 2-chloroimidazoles.[16] This involves the treatment of 2-chlorobenzimidazole with an alkylating agent under various conditions, including physical grinding or microwave irradiation.[16]

Materials:

-

2-Chlorobenzimidazole (10 mmol)

-

Alkylating agent (e.g., dimethyl sulfate, benzyl chloride) (10 mmol)

-

Potassium carbonate (K₂CO₃) (20 mmol)

Procedure (Grinding Method):

-

In a mortar, combine 2-chlorobenzimidazole, potassium carbonate, and the alkylating agent.

-

Grind the mixture with a pestle for 10-15 minutes at room temperature until a homogeneous mixture is obtained.

-

Add water to the mixture and stir.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure N-alkyl-2-chlorobenzimidazole.[16]

Data Presentation: A Comparative Look at Reactivity

The following table provides illustrative data comparing the reactivity of 2-bromo- and 2-chloro-benzimidazoles in Suzuki-Miyaura coupling, highlighting the generally higher reactivity of the bromo-derivative. It is important to note that these are representative yields and conditions; optimization is often necessary for specific substrates.

| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-benzimidazole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90 |

| 2 | 2-Chloro-benzimidazole | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~75 |

Data adapted from a comparative guide on the reactivity of 2-halobenzimidazoles.[1]

Conclusion

The C-Cl bond in 2-chloroimidazoles is a synthetically valuable functional group, rendered reactive by the electronic properties of the imidazole ring. Its strategic manipulation through nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse array of complex molecules relevant to the pharmaceutical and agrochemical industries. A thorough understanding of the underlying reaction mechanisms and the factors that influence reactivity is crucial for the rational design of synthetic routes and the optimization of reaction conditions. This guide has provided a foundational overview of these principles, along with practical experimental protocols, to aid researchers in harnessing the full synthetic potential of 2-chloroimidazoles.

References

- Hossain, M. et al. An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles.

- A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica.

- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. Benchchem.

- Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evalu

- Meisenheimer complex. Wikipedia.

- 2-chloro-1H-imidazole. Chem-Net.

- 2-Chloro-1H-imidazole CAS#1625-04-6. Custom synthesis of biological and pharmaceutical small molecules.

- An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles.

- Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.

- Meisenheimer complex. chemeurope.com.

- Meisenheimer complex. Grokipedia.

- Synthesis of the novel “N¹-substituted-2-(trichloromethyl)-1H-benzo[d]imidazole” derivatives via an ultrasonic-assisted Cu-catalyzed intramolecular cross-coupling reaction, at a power of 60 W for 30–35 min at room temperature.

- Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes (1994). SciSpace.

- Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substi. SciSpace.

- Concerted Nucleophilic Arom

- SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIV

- Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions.

- Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed).

- Method of preparing alkoxylation catalysts and their use in alkoxylation processes.

- Imidazole synthesis. Organic Chemistry Portal.

- Thiol Reactive Probes and Chemosensors. PMC - PubMed Central - NIH.

- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

- Stable Spirocyclic Meisenheimer Complexes. PMC - NIH.

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.

- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut

- Alkoxylation process.

- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.

- Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts.

- Nucleophilic Substitution with amines. YouTube.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Spartan Molecular Modeling.

- Meisenheimer Complex.

- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.

- Nucleophilic Substitution with Amines. YouTube.

- Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 3. Meisenheimer_complex [chemeurope.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Concerted Nucleophilic Aromatic Substitution Reactions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

Mechanism of electrophilic substitution in imidazoles

An In-Depth Technical Guide to the Mechanism of Electrophilic Substitution in Imidazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1] Its unique electronic structure, characterized by two nitrogen atoms within a five-membered aromatic ring, imparts a distinct reactivity profile. This guide provides an in-depth exploration of the mechanism of electrophilic substitution on the imidazole ring, a fundamental transformation for the synthesis and functionalization of these vital heterocycles. We will dissect the principles governing reactivity and regioselectivity, examine common electrophilic substitution reactions with field-proven protocols, and discuss the influence of substituents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Electronic Landscape and Reactivity of the Imidazole Ring

Imidazole is a planar, five-membered aromatic heterocycle containing a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3).[2][3] This arrangement creates an amphoteric molecule, capable of acting as both a weak acid at N1 and a base at N3.[1][2][3] The aromatic sextet is composed of a pair of electrons from the N1 atom and one electron from each of the other four ring atoms.[1]

This electronic configuration makes the imidazole ring electron-rich and, consequently, highly susceptible to electrophilic attack—more so than pyrazole, thiazole, furan, or thiophene.[2][4] The pyridine-like N3 nitrogen, with its available lone pair, is the most basic and nucleophilic site, readily protonating to form the imidazolium cation.[1][3] However, for electrophilic substitution on the carbon framework, the reaction proceeds via the classical addition-elimination mechanism characteristic of aromatic systems.

The General Mechanism: A Stepwise Approach

The electrophilic aromatic substitution (SEAr) of imidazole is a two-step process involving the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.[5][6]

-

Attack by the π-System: The aromatic π-electron system of the imidazole ring acts as a nucleophile, attacking the electrophile (E⁺). This forms a new C-E bond and generates a carbocationic intermediate (the sigma complex), temporarily disrupting the ring's aromaticity.

-

Re-aromatization: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system.

Caption: General mechanism of electrophilic aromatic substitution in imidazole.

The Core Principle: Regioselectivity of Electrophilic Attack

The key to successfully functionalizing the imidazole core lies in understanding the regioselectivity of electrophilic attack. Substitution is strongly favored at the C4 and C5 positions over the C2 position.[2][4] In N-unsubstituted imidazoles, the C4 and C5 positions are chemically equivalent due to rapid tautomerization.

Causality Behind C4/C5 Selectivity:

The preference for C4/C5 attack is rooted in the relative stability of the resulting sigma complex intermediate.

-

Attack at C4 (or C5): When the electrophile attacks the C4 position, the positive charge is delocalized over N1, C2, and C5. This distribution results in three relatively stable resonance structures.[5][6]

-

Attack at C2: Attack at the C2 position leads to a sigma complex where one of the canonical forms places a positive charge on the N3 nitrogen. This is a highly unfavorable state because the pyridine-like nitrogen is already electron-deficient.[4][5][6]

Therefore, the transition state leading to the C4/C5-substituted intermediate is significantly lower in energy, making this pathway kinetically favored. Substitution at C2 generally only occurs if the C4 and C5 positions are already blocked.[5][6]

Caption: Energy pathways for electrophilic attack on imidazole.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail common electrophilic substitution reactions performed on the imidazole ring.

Halogenation

Halogenation of imidazole is often a very facile reaction that can lead to polysubstitution.

-

Bromination: Imidazole reacts readily with bromine in aqueous solution or organic solvents, often proceeding to completion to yield 2,4,5-tribromoimidazole.[4]

-

Iodination: This reaction typically requires alkaline conditions to generate a sufficiently powerful iodinating agent. The reaction produces 2,4,5-triiodoimidazole.[4][6]

Experimental Protocol: Synthesis of 2,4,5-Triiodoimidazole

-

Trustworthiness: This protocol relies on the in-situ generation of the electrophilic iodine species under basic conditions, a standard and reliable method for iodinating electron-rich heterocycles. The precipitation of the product drives the reaction to completion.

-

Methodology:

-

Dissolve imidazole (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of iodine (3.0 eq) and potassium iodide (3.0 eq) in water dropwise with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

The solid product will precipitate from the solution.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2,4,5-triiodoimidazole.

-

Nitration

Nitration requires harsh conditions due to the deactivating effect of protonation on the imidazole ring by the strong acid medium.

-

Reagents: A nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used.[4]

-

Product: The reaction yields 4(5)-nitroimidazole.[4][7] Due to tautomerism, 4-nitroimidazole and 5-nitroimidazole are the same compound.[7]

Experimental Protocol: Synthesis of 4(5)-Nitroimidazole

-

Causality: The use of concentrated H₂SO₄ is crucial. It protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the imidazolium cation formed in the acidic medium.

-

Methodology:

-

Carefully add imidazole (1.0 eq) in small portions to concentrated sulfuric acid at a temperature below 20 °C.

-

Cool the resulting solution to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After addition, allow the reaction to slowly warm to room temperature and then heat to 90-100 °C for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated aqueous ammonia solution until pH 7-8 is reached, keeping the solution cool.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from water or ethanol.

-

Sulfonation

Sulfonation introduces a sulfonic acid group onto the imidazole ring.

-

Reagents: The reaction is performed with concentrated sulfuric acid or oleum (fuming sulfuric acid) at elevated temperatures.[4]

-

Product: The primary product is imidazole-4(5)-sulfonic acid.[4]

Vilsmeier-Haack Reaction (Formylation)

This reaction is a mild and efficient method for introducing a formyl (-CHO) group onto the imidazole ring.

-

Reagents: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]

-

Mechanism: The electron-rich imidazole attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[8][9] This is a powerful tool for creating imidazole-carboxaldehydes, which are versatile synthetic intermediates.

Mannich Reaction

The Mannich reaction introduces an aminoalkyl group onto the imidazole ring.[10]

-

Reagents: The reaction involves formaldehyde, a primary or secondary amine, and the imidazole substrate.

-

Regioselectivity: The site of substitution is highly dependent on the reaction conditions.

-

Acidic Media: Only N-substituted products are formed. The reaction proceeds on the more nucleophilic N1 atom.[11]

-

Basic Media: Both N-substituted and C-substituted products are formed. While N-substitution is reversible, C-substitution is irreversible, leading to an accumulation of the C-substituted product over time.[11] The order of reactivity for substitution is N1 > C4/C5 > C2.[11]

-

Summary of Reactions

| Reaction | Electrophile (or Precursor) | Typical Conditions | Regioselectivity/Product | Reference(s) |

| Bromination | Br₂ | Aqueous or organic solvent, RT | 2,4,5-Tribromoimidazole | [4][6] |

| Iodination | I₂ / KI | Aqueous NaOH, 0-10 °C | 2,4,5-Triiodoimidazole | [4][6] |

| Nitration | HNO₃ / H₂SO₄ | 90-100 °C | 4(5)-Nitroimidazole | [4][6][7] |

| Sulfonation | H₂SO₄ or Oleum | ~160 °C | Imidazole-4(5)-sulfonic acid | [4] |

| Vilsmeier-Haack | POCl₃ / DMF | 0 °C to RT | Imidazole-4(5)-carbaldehyde | [8][9][12] |

| Mannich | CH₂O, R₂NH | Acidic or Basic, variable temp | N1 or C4/C5 substitution | [11] |

Conclusion

The electrophilic substitution of imidazole is a fundamentally important process in synthetic and medicinal chemistry. The regiochemical outcome is reliably controlled by the inherent electronic properties of the heterocycle, with attack overwhelmingly favored at the C4/C5 positions due to the superior stability of the resulting sigma complex intermediate. While the ring is highly activated, reaction conditions must often be carefully chosen to account for the basicity of the N3 atom, which can lead to protonation and deactivation under strongly acidic conditions. A thorough understanding of these mechanistic principles enables chemists to strategically functionalize the imidazole core, paving the way for the discovery and development of novel therapeutics and advanced materials.

References

- 1. plantarchives.org [plantarchives.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. zenodo.org [zenodo.org]

- 4. Unit 4 imidazole | PDF [slideshare.net]

- 5. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]

- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 7. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijpcbs.com [ijpcbs.com]

The Imidazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract